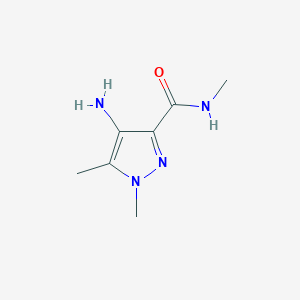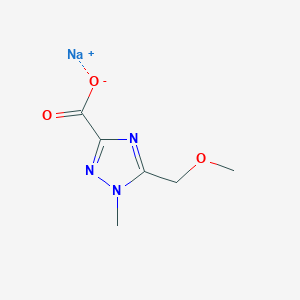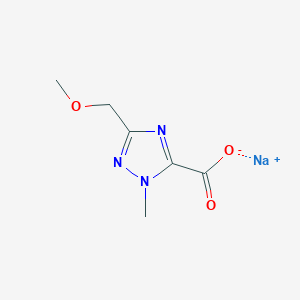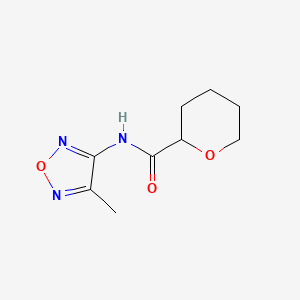![molecular formula C4H4N6S2 B7451249 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole, also known as MTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTMT is a heterocyclic compound that contains both thiadiazole and tetrazole rings. The compound has been synthesized using various methods and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is not fully understood. However, studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been shown to have various biochemical and physiological effects. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research studies. However, there are also limitations to using 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in lab experiments. The compound is relatively unstable and requires careful handling. Additionally, the compound may have toxic effects on cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole. One direction is to study the potential application of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to study the mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in more detail to better understand its effects on cancer cells and bacteria. Additionally, further research is needed to determine the toxicity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in vivo and to study its pharmacokinetics and pharmacodynamics.
Synthesemethoden
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole can be synthesized using different methods, including the reaction of 3-amino-5-methylthio-1,2,4-thiadiazole with sodium azide in the presence of acetic acid. The reaction yields the desired compound in good yields. Other methods include the reaction of 5-methylthio-1,2,4-thiadiazole-3-carboxylic acid with sodium azide, followed by cyclization to give 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole.
Wissenschaftliche Forschungsanwendungen
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been studied for its potential application as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been studied for its potential application as an antimicrobial agent. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has potent antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-(2H-tetrazol-5-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2/c1-11-4-8-7-3(12-4)2-5-9-10-6-2/h1H3,(H,5,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJPQCZTJQFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)



![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
